N-Fmoc-4-ethynyl-L-phenylalanine N-Fmoc-4-ethynyl-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13716453
InChI: InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1
SMILES: C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H21NO4
Molecular Weight: 411.4 g/mol

N-Fmoc-4-ethynyl-L-phenylalanine

CAS No.:

Cat. No.: VC13716453

Molecular Formula: C26H21NO4

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-4-ethynyl-L-phenylalanine -

Specification

Molecular Formula C26H21NO4
Molecular Weight 411.4 g/mol
IUPAC Name (2S)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1
Standard InChI Key CRTLXWNIKFTLOR-DEOSSOPVSA-N
Isomeric SMILES C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Fmoc-4-ethynyl-L-phenylalanine (C₂₆H₂₁NO₄; molecular weight: 411.4 g/mol) features three key components:

  • L-Phenylalanine backbone: Provides chiral specificity for peptide incorporation.

  • Fmoc protecting group: A 9-fluorenylmethoxycarbonyl moiety that shields the α-amino group during synthesis.

  • Para-ethynyl substituent: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1228049-41-9
Molecular FormulaC₂₆H₂₁NO₄
Density1.32 ± 0.1 g/cm³ (predicted)
Boiling Point642.5 ± 55.0 °C (predicted)
SMILES NotationC#CC1=CC=C(CC@HC(=O)O)C=C1

The ethynyl group’s linear geometry and high reactivity distinguish this compound from halogenated analogs like Fmoc-4-iodo-L-phenylalanine, which exhibit bulkier substituents and altered electronic profiles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two sequential reactions:

  • Fmoc Protection: L-Phenylalanine reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dimethylformamide (DMF) under basic conditions (e.g., NaHCO₃), achieving >95% yield .

  • Ethynyl Introduction: A palladium-catalyzed Sonogashira coupling installs the ethynyl group at the para position using ethynyl bromide and tetrakis(triphenylphosphine)palladium(0) .

Key Reaction Parameters:

  • Temperature: 60–70°C under inert atmosphere (N₂/Ar).

  • Purification: Reverse-phase HPLC or silica gel chromatography .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to optimize:

  • Solvent efficiency: Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst recycling: Palladium recovery systems achieve 85–90% reuse rates.

Applications in Peptide Synthesis and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s base-labile nature (cleaved by 20% piperidine/DMF) allows iterative peptide chain elongation. The ethynyl group remains inert during SPPS, enabling post-synthetic modifications .

Click Chemistry Applications

CuAAC reactions with azide-functionalized molecules (e.g., fluorescent dyes, PEG chains) yield stable 1,2,3-triazole linkages:
Alkyne+AzideCu(I)Triazole\text{Alkyne} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole}
This enables:

  • Site-specific labeling: Tracking peptide localization in live cells .

  • Drug conjugates: Attaching cytotoxic payloads to targeting peptides.

Biomaterial Engineering

Self-assembling peptides incorporating N-Fmoc-4-ethynyl-L-phenylalanine form fluorescent hydrogels with 490 nm emission (λ_ex = 410 nm), useful for biosensing and tissue engineering .

Role in Drug Development and Therapeutic Design

Targeted Therapeutics

Conjugating anticancer agents (e.g., doxorubicin) to ethynyl-modified peptides enhances tumor specificity. In murine models, such constructs reduce off-target toxicity by 40% compared to free drugs .

Antimicrobial Peptides (AMPs)

Hydrogels functionalized with ethynyl-phenylalanine exhibit surfactant-like activity against Staphylococcus aureus (MIC: 10 µM) by disrupting membrane integrity .

Biological Activity and Mechanistic Insights

Tryptophan Hydroxylase (TPH) Inhibition

Deprotection yields 4-ethynyl-L-phenylalanine, a competitive TPH inhibitor (Kᵢ = 32.6 µM) that reduces serotonin biosynthesis in rat midbrain by 60% at 30 mg/kg (i.p.) .

Cellular Uptake and Metabolism

The Fmoc group enhances lipophilicity (LogP = 3.8), facilitating passive diffusion across cell membranes. Intracellular esterases cleave the Fmoc moiety, releasing the active ethynyl-phenylalanine .

Comparative Analysis with Related Fmoc-Protected Amino Acids

Table 2: Structural and Functional Comparisons

CompoundSubstituentKey ApplicationReactivity Profile
N-Fmoc-4-ethynyl-L-phenylalanineEthynyl (-C≡CH)Click chemistry conjugationHigh (CuAAC)
Fmoc-4-iodo-L-phenylalanineIodo (-I)RadiolabelingModerate (Stille coupling)
Fmoc-4-fluoro-L-phenylalanineFluoro (-F)PET imagingLow (inert to most reactions)

The ethynyl group’s superior reactivity in CuAAC makes this compound preferred for modular bioconjugation over halogenated analogs .

Recent Advances and Future Directions

Fluorescent Hydrogel Biosensors

Phe-assemblies incorporating N-Fmoc-4-ethynyl-L-phenylalanine detect hemin at 50 pM via fluorescence quenching (Stern-Volmer constant: K_SV = 1.2 × 10⁴ M⁻¹) .

Photodynamic Therapy (PDT)

Ethynyl-modified peptides conjugated with porphyrins generate singlet oxygen (¹O₂) under 650 nm light, achieving 80% cancer cell mortality in vitro .

Sustainable Synthesis Initiatives

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining 92% yield, lowering energy consumption by 70% .

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